molecular formula C17H17NS2 B12939727 9-[Bis(methylsulfanyl)methylidene]-10-methylacridine CAS No. 555152-95-9

9-[Bis(methylsulfanyl)methylidene]-10-methylacridine

Cat. No.: B12939727
CAS No.: 555152-95-9
M. Wt: 299.5 g/mol
InChI Key: PHAAOKTXPVIHOY-UHFFFAOYSA-N
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Description

9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine is a complex organic compound known for its unique chemical structure and reactivity. This compound features a dihydroacridine core with bis(methylthio)methylene and methyl substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine typically involves the reaction of 10-methyl-9,10-dihydroacridine with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bis(methylthio)methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(methylthio)methylene malononitrile: Known for its use in synthesizing heterocyclic compounds.

    Bis(methylthio)methylene acetophenone: Utilized in organic synthesis for its reactivity.

    Bis(methylthio)methylene benzaldehyde: Another compound with similar reactivity and applications.

Uniqueness

9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine stands out due to its dihydroacridine core, which imparts unique chemical and biological properties.

Properties

CAS No.

555152-95-9

Molecular Formula

C17H17NS2

Molecular Weight

299.5 g/mol

IUPAC Name

9-[bis(methylsulfanyl)methylidene]-10-methylacridine

InChI

InChI=1S/C17H17NS2/c1-18-14-10-6-4-8-12(14)16(17(19-2)20-3)13-9-5-7-11-15(13)18/h4-11H,1-3H3

InChI Key

PHAAOKTXPVIHOY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(SC)SC)C3=CC=CC=C31

Origin of Product

United States

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